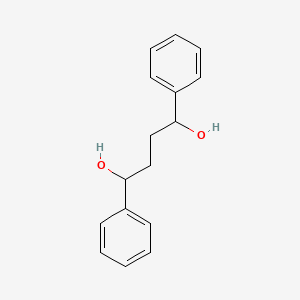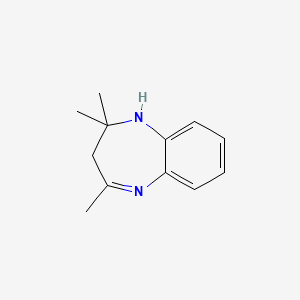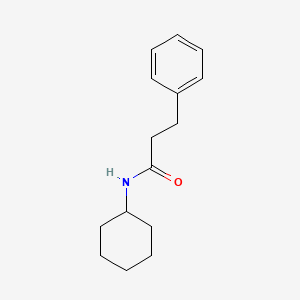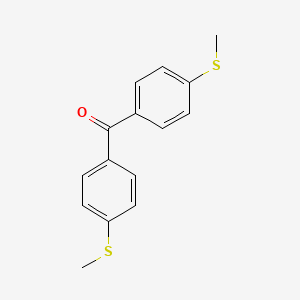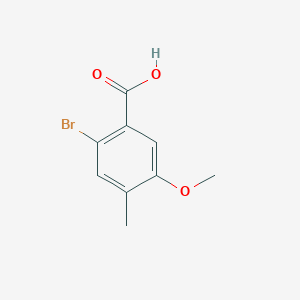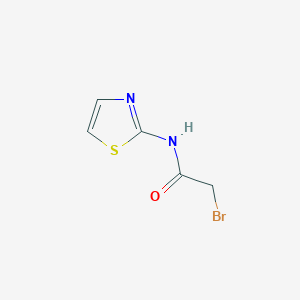
2-Bromo-N-(1,3-thiazol-2-yl)acétamide
Vue d'ensemble
Description
2-bromo-N-1,3-thiazol-2-ylacetamide is an organic compound that features a bromine atom, a thiazole ring, and an acetamide group
Applications De Recherche Scientifique
2-bromo-N-1,3-thiazol-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a biochemical tool.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Analyse Biochimique
Biochemical Properties
2-Bromo-N-(1,3-thiazol-2-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-Bromo-N-(1,3-thiazol-2-yl)acetamide, have been shown to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes. Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses .
Cellular Effects
2-Bromo-N-(1,3-thiazol-2-yl)acetamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing phosphorylation of target proteins and thereby disrupting signaling pathways . Additionally, 2-Bromo-N-(1,3-thiazol-2-yl)acetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Bromo-N-(1,3-thiazol-2-yl)acetamide remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to induce cellular changes, such as altered gene expression and metabolic shifts .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Bromo-N-(1,3-thiazol-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it can inhibit specific enzymes involved in metabolic pathways, resulting in the accumulation or depletion of certain metabolites . Understanding the metabolic pathways of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide can influence its efficacy and toxicity, as well as its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling . Understanding the subcellular localization of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the bromoacetyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-bromo-N-1,3-thiazol-2-ylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-1,3-thiazol-2-ylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation reactions: The acetamide group can participate in condensation reactions with other compounds, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while oxidation reactions can produce thiazole oxides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 2-Bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- N-(1,3-thiazol-2-yl)-2-bromoacetamide
Uniqueness
2-bromo-N-1,3-thiazol-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the thiazole ring provides aromatic stability and potential for electronic interactions.
Propriétés
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUYXPCLUSFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307944 | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73326-20-2 | |
| Record name | 73326-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


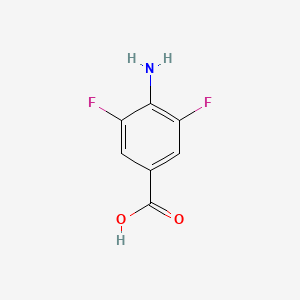

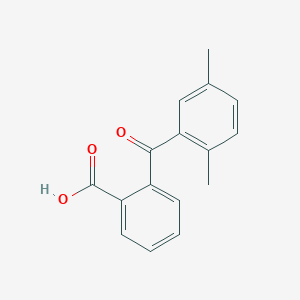
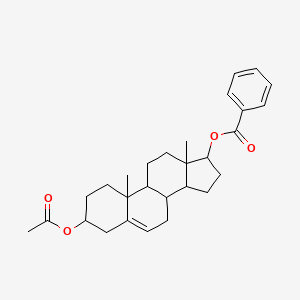
![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
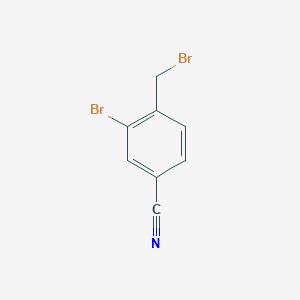
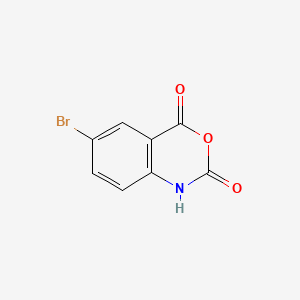
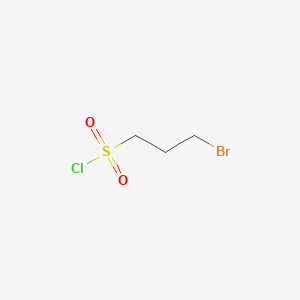
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
